methyl (2R,3S)-2-acetamido-3-hydroxybutanoate
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Overview
Description
Methyl (2R,3S)-2-acetamido-3-hydroxybutanoate is a chiral compound with significant importance in organic chemistry and biochemistry It is an ester derivative of 2-acetamido-3-hydroxybutanoic acid, featuring both an acetamido group and a hydroxyl group on a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3S)-2-acetamido-3-hydroxybutanoate typically involves the esterification of 2-acetamido-3-hydroxybutanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve biocatalytic processes using specific enzymes to achieve high enantioselectivity. Enzymes such as lipases can be employed to catalyze the esterification reaction, ensuring the desired stereochemistry is maintained. The use of bioreactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents used.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: Formation of 2-acetamido-3-oxobutanoate.
Reduction: Formation of methyl (2R,3S)-2-amino-3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2R,3S)-2-acetamido-3-hydroxybutanoate has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and substrate specificity.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-2-acetamido-3-hydroxybutanoate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The acetamido and hydroxyl groups play crucial roles in binding interactions and catalytic processes. Molecular targets and pathways involved include enzyme active sites and metabolic pathways related to amino acid and ester metabolism.
Comparison with Similar Compounds
- Methyl (2S,3R)-2-acetamido-3-hydroxybutanoate
- Ethyl (2R,3S)-2-acetamido-3-hydroxybutanoate
- Methyl (2R,3S)-2-amino-3-hydroxybutanoate
Comparison: Methyl (2R,3S)-2-acetamido-3-hydroxybutanoate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules Compared to its stereoisomers, it may exhibit different binding affinities and selectivities in enzymatic reactions
Properties
Molecular Formula |
C7H13NO4 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl (2R,3S)-2-acetamido-3-hydroxybutanoate |
InChI |
InChI=1S/C7H13NO4/c1-4(9)6(7(11)12-3)8-5(2)10/h4,6,9H,1-3H3,(H,8,10)/t4-,6+/m0/s1 |
InChI Key |
ZUINDAYECPXXNP-UJURSFKZSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C)O |
Origin of Product |
United States |
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